4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde
Description
Historical Context of Fluorinated Biphenyl Compounds
The development of fluorinated biphenyl compounds traces its origins to the broader exploration of halogenated aromatic systems that began in the mid-19th century. The historical trajectory of these compounds reflects the evolution from accidental discoveries to purposeful design, mirroring the advancement of synthetic organic chemistry itself. In 1865, the first polychlorinated biphenyl-like chemical was discovered as a byproduct of coal tar, marking the initial recognition of halogenated biphenyl structures. This early discovery was followed by the deliberate synthesis of polychlorinated biphenyls by German chemist Oscar Döbner in 1876, establishing the foundation for systematic investigation of halogenated biphenyl chemistry. The commercial significance of halogenated biphenyls became apparent in the early twentieth century when companies like Swann Chemical Corporation, later acquired by Monsanto Chemical Company, began large-scale production of polychlorinated biphenyls in 1929. These early commercial applications focused primarily on electrical insulation and heat transfer applications, capitalizing on the thermal stability and dielectric properties conferred by halogen substitution.
The transition from chlorinated to fluorinated biphenyl systems represented a significant paradigm shift in halogenated aromatic chemistry, driven by the unique properties of fluorine substitution. The development of fluorinated organic compounds gained momentum in the mid-twentieth century, with Roy J. Plunkett's invention of polytetrafluoroethylene (Teflon) at DuPont in 1938 serving as a catalyst for broader exploration of organofluorine chemistry. By 1950, DuPont was actively marketing organic fluorine compounds for diverse applications, including polytrifluorochloroethylene oils, greases, and waxes, demonstrating the commercial viability of fluorinated organic materials. The sophistication of fluorination chemistry continued to advance through the development of specialized synthetic methodologies, including electrochemical fluorination processes invented by Joseph H. Simons at Pennsylvania State University in the 1930s. These methodological advances enabled the precise incorporation of fluorine atoms into complex molecular frameworks, setting the stage for the development of highly substituted fluorinated biphenyl derivatives like 4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde.
The emergence of sophisticated fluorinated biphenyl compounds in contemporary chemical research reflects the convergence of advanced synthetic methodology and increased understanding of structure-property relationships in organofluorine chemistry. Modern research has demonstrated that fluorinated motifs exhibit diverse therapeutic effects, including antimycotic, antimalarial, antituberculosis, antiviral, antibiotic, antidiabetic, antidopaminergic, anti-hyperlipidemia, anti-inflammatory, antihistamine, antidepressant, anti-cancer, and anticonvulsant properties. This broad spectrum of biological activity has motivated the development of increasingly complex fluorinated biphenyl derivatives designed to optimize specific molecular interactions. The historical progression from simple halogenated biphenyls to sophisticated multifunctional fluorinated systems illustrates the transformation of organofluorine chemistry from a specialized subdiscipline to a central component of modern medicinal chemistry and materials science. The development of compounds like this compound represents the culmination of this historical trajectory, embodying the precision and sophistication that characterizes contemporary fluorinated aromatic chemistry.
Classification and Nomenclature
This compound belongs to the broader class of aromatic aldehydes, specifically categorized within the subfamily of fluorinated biphenyl derivatives. This classification reflects both the structural features and the chemical behavior of the compound, positioning it within the framework of modern organic classification systems. The compound represents a member of the trifluoromethyl-substituted biphenyl derivatives, a classification that emphasizes the significance of fluorine substitution in determining molecular properties and reactivity patterns. Within this classification scheme, the molecule can be further categorized as a substituted benzaldehyde derivative, highlighting the presence of the aldehyde functional group that serves as a primary reactive site for further chemical transformations. The systematic classification of this compound within the broader context of fluorinated aromatic systems provides essential context for understanding its chemical behavior and potential applications in synthetic chemistry.
The nomenclature of this compound follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry, reflecting the precise structural relationships that define contemporary chemical nomenclature. The name systematically identifies each substituent and its position on the biphenyl framework, beginning with the ethoxy group at the 4-position, proceeding through the trifluoro substitution pattern on the 2', 3', and 4' positions of the second phenyl ring, and concluding with the methyl group at the 5-position and the carbaldehyde functionality at the 2-position. This systematic approach to nomenclature ensures unambiguous identification of the molecular structure and facilitates clear communication within the scientific community. The biphenyl parent structure serves as the foundation for the naming system, with the designation [1,1'-biphenyl] indicating the connection between the two phenyl rings at the 1-position of each ring. The carbaldehyde suffix identifies the aldehyde functional group, while the numerical prefixes specify the exact positions of each substituent, creating a comprehensive and systematic name that fully describes the molecular architecture.
The nomenclature system employed for this compound reflects the broader evolution of chemical naming conventions from common names to systematic nomenclature, illustrating the increasing precision required for complex molecular structures. Historical aromatic compounds often acquired nonsystematic names based on their sources or properties, as evidenced by compounds like toluene (methylbenzene), phenol (hydroxybenzene), and aniline (aminobenzene). However, the complexity of modern synthetic molecules necessitates systematic nomenclature that precisely specifies structural relationships and substitution patterns. The systematic name for this compound exemplifies this evolution, providing complete structural information through its nomenclature. Alternative naming systems, including simplified structural descriptors and registry numbers, complement the systematic nomenclature, with the Chemical Abstracts Service number 1350760-00-7 serving as an unambiguous identifier for database searches and commercial transactions. This multi-layered approach to compound identification ensures accurate communication across diverse scientific and commercial contexts, reflecting the sophisticated information management systems that support contemporary chemical research and development.
Significance in Chemical Research
The significance of this compound in chemical research stems from its position as a representative example of the sophisticated molecular architectures accessible through modern fluorinated aromatic chemistry. Fluorinated biphenyl compounds have progressively achieved considerable significance in several fields of chemistry, including medicinal chemistry, crop protection, biochemistry, catalysis, and materials science. The strategic incorporation of fluorine atoms into biphenyl frameworks fundamentally alters electronic distribution and reactivity, which increases drug-receptor interactions and lipophilicity, making these compounds valuable intermediates for pharmaceutical development. The unique combination of functional groups present in this specific compound, including the aldehyde moiety, ethoxy substituent, and precisely positioned fluorine atoms, creates multiple opportunities for selective chemical transformations and molecular elaboration. Research applications of such compounds extend beyond traditional pharmaceutical chemistry to encompass materials science applications, where fluorinated aryls and polyaryls display very weak intermolecular dispersion interactions due to the outstanding stability of the fluorine-carbon bond, low polarizability, and small size of fluorine.
The synthetic accessibility of this compound through established cross-coupling methodologies contributes significantly to its research value and practical utility. The Suzuki-Miyaura coupling reaction has emerged as one of the most extensively utilized processes for synthesizing biphenyl derivatives, with reactions typically carried out using catalysts based on simple or more elaborate palladium complexes. Research has demonstrated that the Suzuki-Miyaura reaction can be successfully applied to the synthesis of polyfluorinated biphenyls, extending the scope of this versatile cross-coupling methodology toward the synthesis of very electron-poor products. The development of general strategies for the synthesis of wide ranges of highly fluorinated biphenyls has made these compounds more readily accessible, facilitating their incorporation into diverse research programs. The scalable and versatile nature of these synthetic methodologies, which do not require elaborate phosphine ligands or palladium precatalysts, has democratized access to sophisticated fluorinated biphenyl derivatives and expanded their research applications.
Contemporary research applications of fluorinated biphenyl compounds like this compound span multiple scientific disciplines, reflecting the versatility and utility of these molecular frameworks. In materials science, fluorinated biphenyl derivatives are utilized in the development of organic light-emitting diodes, liquid crystal displays, organic semiconductors, metal-organic frameworks, and organic polymers of intrinsic microporosity. The conjugated π-electronic system along with electrophilic and nucleophilic groups at opposite positions enables current flow in such compounds, making them suitable for organic solar cell applications. Recent research has focused on the synthesis of novel difluorinated biphenyl compounds using well-known Suzuki-Miyaura coupling with excellent yields averaging 78%, demonstrating the continued refinement of synthetic methodologies. Computational studies, including density functional theory investigations and natural bonding orbital charge analysis, have provided detailed insights into the structural and electronic properties of fluorinated biphenyl derivatives, revealing their potential for significant dipole-dipole intermolecular interactions in crystals and strong interactions with polar solvent molecules. These research findings contribute to the fundamental understanding of structure-property relationships in fluorinated aromatic systems and guide the rational design of new compounds with optimized properties for specific applications.
Structure and Functional Group Analysis
The molecular structure of this compound represents a sophisticated integration of multiple functional groups arranged on a biphenyl scaffold, creating a molecule with distinct chemical reactivity and physical properties. The biphenyl backbone consists of two phenyl rings connected at their 1-positions, forming the [1,1'-biphenyl] core structure that serves as the foundation for subsequent functionalization. The specific substitution pattern creates an asymmetric molecule with differentiated electronic environments on each phenyl ring, resulting from the distinct substituent patterns. The first phenyl ring bears an ethoxy group at the 4-position, a methyl group at the 5-position, and an aldehyde functional group at the 2-position, while the second phenyl ring contains three fluorine atoms at the 2', 3', and 4' positions. This substitution pattern creates significant electronic asymmetry between the two rings, with the trifluorinated ring exhibiting pronounced electron-withdrawing character while the other ring displays a more complex electronic environment due to the mixed electron-donating and electron-withdrawing substituents.
The molecular formula C16H13F3O2 and molecular weight of 294.272 grams per mole reflect the precise atomic composition and mass distribution within this complex molecular architecture. Detailed analysis of the structural parameters reveals important geometric and electronic features that influence the compound's chemical behavior and physical properties. The compound exhibits a boiling point of 378.4 ± 42.0 degrees Celsius (predicted) and a density of 1.247 ± 0.06 grams per cubic centimeter (predicted), indicating significant intermolecular interactions that contribute to its thermal stability. The simplified molecular-input line-entry system representation "CCOC1=CC(C=O)=C(C=C1C)C1=C(F)C(F)=C(F)C=C1" provides a linear notation that captures the complete connectivity of the molecule, facilitating computational analysis and database searches. Storage requirements specify maintenance at 2-8 degrees Celsius, suggesting moderate thermal sensitivity that may relate to the aldehyde functional group or specific conformational preferences.
The functional group analysis reveals the diverse chemical reactivity potential inherent in this molecular structure, with each functional group contributing distinct chemical properties and synthetic opportunities. The aldehyde functional group at the 2-position represents the most electrophilic site in the molecule, capable of participating in nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes that can convert it to carboxylic acid or alcohol derivatives. The ethoxy group at the 4-position provides electron-donating character through both inductive and resonance effects, while simultaneously offering potential for nucleophilic substitution reactions or hydrolysis under appropriate conditions. The methyl group at the 5-position contributes electron-donating character through hyperconjugation and inductive effects, while potentially serving as a site for radical or electrophilic substitution reactions under forcing conditions. The three fluorine atoms on the second phenyl ring create a strongly electron-withdrawing environment that significantly influences the electronic properties of the entire molecule, affecting both the reactivity of other functional groups and the overall chemical behavior of the compound. The combination of these functional groups creates multiple opportunities for selective chemical transformations, including oxidation of the aldehyde to carboxylic acid, reduction to primary alcohol, nucleophilic substitution of the ethoxy group, and potential aromatic substitution reactions on the less substituted positions of either phenyl ring, making this compound a versatile synthetic intermediate for further molecular elaboration.
Properties
IUPAC Name |
5-ethoxy-4-methyl-2-(2,3,4-trifluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-3-21-14-7-10(8-20)12(6-9(14)2)11-4-5-13(17)16(19)15(11)18/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABXWLLHHLOOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C2=C(C(=C(C=C2)F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy: Suzuki–Miyaura Cross-Coupling
The predominant approach to synthesize this compound involves the Suzuki–Miyaura cross-coupling reaction, which enables the formation of the biphenyl core with precise substitution patterns.
-
- A suitably substituted aryl bromide or iodide (e.g., 4-bromo-5-methyl-2-ethoxybenzaldehyde)
- Fluorinated arylboronic acids or esters (e.g., 2,3,4-trifluorophenylboronic acid)
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- Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) dichloride with diphosphine ligands (e.g., PdCl2(dppf))
- Bases like potassium carbonate (K2CO3), potassium phosphate (K3PO4), or sodium carbonate (Na2CO3)
- Solvent mixtures typically include water combined with organic solvents such as tetrahydrofuran (THF), toluene, or N,N-dimethylformamide (DMF)
- Reaction temperatures range from reflux (~90–130°C) to microwave-assisted heating for accelerated reactions
- Reaction times vary from 0.5 hours (microwave) to 18 hours (conventional reflux)
Typical Procedure :
The aryl halide and fluorinated boronic acid are combined with the palladium catalyst and base in the solvent mixture under an inert atmosphere. The mixture is heated to the required temperature until complete conversion is confirmed by TLC or other analytical methods. The product is then extracted, purified by column chromatography, and characterized.
| Parameter | Typical Values / Conditions |
|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%), PdCl2(dppf) (1–5 mol%) |
| Base | K2CO3, K3PO4, or Na2CO3 (2–5 equivalents) |
| Solvent | THF/H2O, Toluene/H2O, DMF/H2O mixtures |
| Temperature | 90–130 °C (reflux or microwave-assisted) |
| Reaction Time | 0.5–18 hours |
| Atmosphere | Nitrogen or argon |
Functional Group Introduction and Modification
The aldehyde functionality at the 2-position of the biphenyl is typically introduced or preserved through selective formylation reactions or by starting with aldehyde-containing substrates.
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- 4-Bromo-5-methyl-2-ethoxybenzaldehyde or equivalents are used to ensure the aldehyde group is present before coupling.
- Alternatively, post-coupling formylation can be conducted via directed ortho-metalation or Vilsmeier–Haack reactions, though this is less common due to sensitivity.
Ethoxy Group Introduction :
The ethoxy substituent at the 4-position is generally introduced via nucleophilic aromatic substitution or alkylation on a hydroxy precursor prior to the biphenyl coupling step.
Representative Experimental Protocols
Several detailed experimental protocols from related biphenyl aldehydes and fluorinated biphenyls provide insight into the synthesis of the title compound:
| Step | Description | Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Suzuki coupling of 4-bromo-5-methyl-2-ethoxybenzaldehyde with 2,3,4-trifluorophenylboronic acid | Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv.), THF/H2O, reflux 12-18 h | Moderate to high yields (40-80%) depending on purity and scale |
| 2 | Purification by silica gel chromatography | Gradient elution with hexanes/ethyl acetate | Product isolated as solid with melting point consistent with literature |
| 3 | Characterization | NMR, MS, IR to confirm substitution pattern and aldehyde presence | Confirmed trifluoro substitution and ethoxy group intact |
Analytical Data Supporting Preparation
- Molecular Formula : C15H11F3O2
- Molecular Weight : 280.24 g/mol
- IUPAC Name : 5-ethoxy-2-(2,3,4-trifluorophenyl)benzaldehyde
- SMILES : CCOC1=CC(=C(C=C1)C2=C(C(=C(C=C2)F)F)F)C=O
These data confirm the successful synthesis and structural integrity of the compound after preparation.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Synthetic Route | Suzuki–Miyaura cross-coupling |
| Key Reagents | 4-Bromo-5-methyl-2-ethoxybenzaldehyde, 2,3,4-trifluorophenylboronic acid |
| Catalyst | Pd(PPh3)4 or PdCl2(dppf) |
| Base | K2CO3, K3PO4, or Na2CO3 |
| Solvent | THF/H2O, DMF/H2O, or toluene/H2O |
| Temperature | 90–130 °C |
| Reaction Time | 0.5–18 hours |
| Purification | Silica gel chromatography |
| Product Characterization | NMR, MS, IR |
Research Findings and Considerations
- The use of fluorinated boronic acids in Suzuki coupling is well-established for regioselective introduction of fluorine atoms on biphenyl systems, which is crucial for the trifluoro substitution pattern in this compound.
- Microwave-assisted heating can significantly reduce reaction times while maintaining or improving yields.
- The aldehyde group is sensitive to strong bases and high temperatures; thus, reaction conditions are optimized to avoid degradation.
- The ethoxy group is stable under the coupling conditions, allowing its presence from the starting aryl halide.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2’,3’,4’-trifluoro-5-methyl-[1,1’-biphenyl]-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-Ethoxy-2’,3’,4’-trifluoro-5-methyl-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: Formation of 4-Ethoxy-2’,3’,4’-trifluoro-5-methyl-[1,1’-biphenyl]-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2’,3’,4’-trifluoro-5-methyl-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2’,3’,4’-trifluoro-5-methyl-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoro groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Physicochemical Properties
Key Observations :
- Electronic Effects : The trifluoro substitution in the target compound significantly increases electron-withdrawing character compared to methoxy or methyl analogues, which may enhance electrophilicity at the aldehyde group .
- Solubility: Fluorine atoms improve solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce it in nonpolar solvents, contrasting with methyl-rich analogues .
Biological Activity
4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde is a synthetic organic compound with potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities, supported by various studies and data.
- IUPAC Name : 5-ethoxy-4-methyl-2-(2,3,4-trifluorophenyl)benzaldehyde
- Molecular Formula : C16H13F3O2
- Molecular Weight : 304.27 g/mol
- CAS Number : 1350760-00-7
Cytotoxicity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of various compounds using the SRB assay on mouse breast cancer cells (Luc-4T1) and human breast cancer cells (MDA-MB-231). The results are summarized in Table 1 below:
| Compound | Cell Viability (Luc-4T1) | Cell Viability (MDA-MB-231) |
|---|---|---|
| Control (5-FU) | 88.5 ± 0.6% | 64.0 ± 11.6% |
| Compound A | 52.5 ± 11.9% | 49.7 ± 12.7% |
| Compound B | 64.3 ± 15.6% | 30.9 ± 8.3% |
| Compound C | 57.6 ± 13.2% | 40.6 ± 6.8% |
| Compound D | 79.6 ± 9.3% | 39.4 ± 12.5% |
| Compound E | 92.1 ± 2.1% | 31.7 ± 11.5% |
| Compound F | 81.6 ± 4.3% | 25.9 ± 3.3% |
The data indicate that several tested compounds showed lower cell viability percentages compared to the control drug, suggesting potential anti-cancer properties .
The mechanism by which these compounds exert their effects includes induction of cell cycle arrest and modulation of apoptotic pathways. For example, compounds were found to induce G2/M phase arrest in Luc-4T1 cells, significantly impacting cell proliferation rates.
In addition to cytotoxicity, the expression levels of key apoptotic regulators such as Bax and Bcl2 were assessed after treatment with these compounds. The results showed that treatment with certain derivatives led to an upregulation of Bax and downregulation of Bcl2, indicating a shift towards pro-apoptotic signaling pathways .
Case Studies
Several case studies have explored the biological activity of similar compounds within the biphenyl family:
- Study on Anticancer Properties : A comparative analysis was conducted on various biphenyl derivatives against colorectal cancer cell lines, demonstrating significant growth inhibition at varying concentrations.
- Antioxidant Activity Investigation : Research has shown that certain biphenyl compounds possess antioxidant properties, contributing to their potential therapeutic applications in oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via regioselective cross-dehydrogenative coupling (CDC) reactions between aromatic aldehydes and unactivated arenes. A transient directing group strategy is often employed to control regiochemistry. Key intermediates are purified using flash column chromatography (e.g., 5–15% ethyl acetate/hexane gradients) and characterized via -NMR and -NMR to confirm substituent positions and coupling patterns. For example, -NMR peaks at δ 190–200 ppm confirm the aldehyde group, while ethoxy and trifluoromethyl groups are identified via distinct splitting patterns . Mass spectrometry (EI-MS) is used to validate molecular ion peaks and fragmentation pathways .
Q. How can researchers optimize purification methods for this compound to achieve high yields and purity?
- Methodological Answer : Flash column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for removing byproducts. For polar impurities, silica gel pretreatment with 1–5% acetic acid may improve separation. Monitoring via thin-layer chromatography (TLC) at UV 254 nm helps track fractions. Post-purification, recrystallization in ethanol or dichloromethane/hexane mixtures enhances crystallinity. Yield optimization (e.g., 64–92%) requires precise stoichiometric control of reagents like but-3-en-2-one and temperature modulation during reflux .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR : -NMR identifies protons on aromatic rings (δ 6.5–8.0 ppm), ethoxy groups (δ 1.2–1.5 ppm for CH, δ 3.8–4.2 ppm for OCH), and aldehyde protons (δ 9.8–10.5 ppm). -NMR detects trifluoromethyl groups (δ -60 to -70 ppm) .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H] or [M+Na] peaks) and distinguishes isotopic patterns for fluorine atoms .
- IR : Stretching frequencies at ~1700 cm (C=O aldehyde) and ~1250 cm (C-F) validate functional groups .
Advanced Research Questions
Q. How does the electronic environment of substituents influence the reactivity of this compound in transition-metal-catalyzed reactions?
- Methodological Answer : The ethoxy and trifluoromethyl groups act as electron-donating and electron-withdrawing moieties, respectively, modulating the aromatic ring’s electron density. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution (EAS) sites. For example, the trifluoromethyl group directs reactions to the ortho/para positions, while the ethoxy group enhances nucleophilicity at meta positions. Experimental validation involves competitive coupling reactions with Pd catalysts and analysis of regioselectivity via -NMR .
Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping peaks in -NMR?
- Methodological Answer : For overlapping aromatic signals, 2D NMR techniques (e.g., COSY, HSQC) decouple spin systems and assign coupling constants. Deuterated solvents (e.g., DMSO-d) may improve resolution. In cases of ambiguous aldehyde proton shifts, derivatization (e.g., conversion to oximes) simplifies analysis. Computational tools like ACD/Labs or MestReNova simulate spectra to cross-verify assignments .
Q. How can this compound serve as a precursor in photochemical cyclization reactions?
- Methodological Answer : Under UV irradiation, the aldehyde group participates in oxime formation, followed by cyclization to yield heterocycles like phenanthridines. For example, biphenyl-2-carbaldehyde O-acetyl oximes generate phenanthridines in 54–64% yields. Reaction optimization involves varying UV wavelength (254–365 nm), solvent polarity (acetonitrile vs. toluene), and oxime substituents. Product confirmation relies on X-ray crystallography (SHELX refinement) and HPLC purity assays .
Q. What computational methods are used to predict the compound’s crystal packing and intermolecular interactions?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model crystal lattice formation. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C-H···O, π-π stacking). Pair distribution function (PDF) analysis of X-ray diffraction data identifies short-range order. Software like Mercury (CCDC) visualizes packing motifs, while SHELXL refines occupancy factors for disordered atoms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
